molecular formula C23H24N4O8S B12725033 Ethyl 4-((5-((2-(acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 85409-55-8

Ethyl 4-((5-((2-(acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B12725033
CAS No.: 85409-55-8
M. Wt: 516.5 g/mol
InChI Key: SUNYAGHCOLNIAY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Validation

The systematic IUPAC name of this compound, ethyl 4-[[5-[[2-(acetoxy)ethyl]sulphonyl]-2-methoxyphenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate , provides a precise description of its molecular architecture. Breaking down the nomenclature:

  • The parent structure is a 1H-pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
  • At position 3 of the pyrazole ring, an ethyl carboxylate group (-COOCH2CH3) is attached.
  • Position 4 of the pyrazole is substituted with an azo group (-N=N-), which bridges the heterocycle to a 2-methoxyphenyl ring.
  • The phenyl ring at position 5 of the azo group bears a sulphonyl group (-SO2-) linked to a 2-(acetoxy)ethyl chain (-CH2CH2OAc).
  • The pyrazole ring is partially saturated (4,5-dihydro ) and features a 5-oxo (keto) group.

Structural validation confirms that the IUPAC name accurately reflects the connectivity and functional groups. The azo group’s placement between the pyrazole and methoxyphenyl rings is critical for the compound’s conjugation system, while the sulphonyl and ester groups contribute to its polarity and reactivity.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 85409-55-8 , a universal identifier used in chemical databases and regulatory documents. Additional identifiers include:

  • EINECS Number : 287-125-6
  • Synonyms :
    • ethyl 4-[[5-[[2-(acetyloxy)ethyl]sulfonyl]-2-methoxyphenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate
    • 4-[[5-[[2-(Acetyloxy)ethyl]sulfonyl]-2-methoxyphenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester

These identifiers facilitate cross-referencing across scientific literature and regulatory frameworks, such as the European Chemicals Agency (ECHA) database.

Molecular Formula and Weight Analysis

The molecular formula C23H24N4O8S encapsulates the compound’s elemental composition:

  • 23 Carbon atoms : Distributed across the pyrazole, phenyl, and ethyl groups.
  • 24 Hydrogen atoms : Predominantly from alkyl and aromatic regions.
  • 4 Nitrogen atoms : Two in the pyrazole ring and two in the azo group.
  • 8 Oxygen atoms : Contributions from the sulphonyl, methoxy, ester, and ketone groups.
  • 1 Sulfur atom : Located in the sulphonyl moiety.

The molecular weight is calculated as 516.52366 g/mol , consistent with the sum of the atomic masses of its constituents. The exact mass (monoisotopic mass) matches the molecular weight due to the absence of heavy isotopes in its natural abundance.

Property Value
Molecular Formula C23H24N4O8S
Molecular Weight (g/mol) 516.52366
CAS Registry Number 85409-55-8
EINECS Number 287-125-6

Isomeric Considerations and Tautomeric Behavior

The compound’s structure presents potential for geometric isomerism at the azo group (-N=N-), which can adopt cis (Z) or trans (E) configurations. However, steric hindrance between the pyrazole and methoxyphenyl rings likely stabilizes the trans isomer, which is typically more thermodynamically favorable.

Tautomerism is limited due to the pyrazole ring’s substitution pattern. The 4,5-dihydro-5-oxo moiety indicates partial saturation, locking the ring in a keto form and preventing enolization. Additionally, the sulphonyl group’s electron-withdrawing nature further stabilizes the keto tautomer. No evidence of ring-chain tautomerism or other dynamic equilibria has been reported in the literature.

The absence of chiral centers in the molecule precludes optical isomerism. However, rotational conformers may exist around single bonds, such as the ethyl ester or acetoxyethyl chain, though these do not constitute distinct isomers under standard conditions.

Properties

CAS No.

85409-55-8

Molecular Formula

C23H24N4O8S

Molecular Weight

516.5 g/mol

IUPAC Name

ethyl 4-[[5-(2-acetyloxyethylsulfonyl)-2-methoxyphenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C23H24N4O8S/c1-4-34-23(30)21-20(22(29)27(26-21)16-8-6-5-7-9-16)25-24-18-14-17(10-11-19(18)33-3)36(31,32)13-12-35-15(2)28/h5-11,14,20H,4,12-13H2,1-3H3

InChI Key

SUNYAGHCOLNIAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOC(=O)C)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolone Core

  • The pyrazolone moiety, 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate, is typically prepared by condensation of ethyl acetoacetate with phenylhydrazine under reflux conditions in an appropriate solvent such as ethanol or acetic acid. This step forms the 1-phenyl-4,5-dihydro-5-oxo-pyrazole ring system with an ethyl ester at the 3-position.

Preparation of the Azo Substituent

  • The azo group is introduced via diazotization of a substituted aniline derivative followed by azo coupling with the pyrazolone intermediate. In this case, the aromatic amine precursor is 2-methoxy-5-(2-(acetoxy)ethylsulphonyl)aniline or its sulphonylated derivative.

  • Diazotization is performed by treating the aromatic amine with sodium nitrite in acidic medium (e.g., HCl) at low temperature (0–5 °C) to form the diazonium salt.

  • The diazonium salt is then coupled with the pyrazolone compound under controlled pH (usually mildly alkaline) to yield the azo linkage at the 4-position of the pyrazolone ring.

Introduction of the Sulphonyl and Acetoxyethyl Groups

  • The 2-(acetoxy)ethylsulphonyl substituent on the phenyl ring is introduced by sulphonylation of the corresponding hydroxyethyl or ethylsulphonyl precursor.

  • This involves reaction of 2-methoxyphenol or 2-methoxyaniline derivatives with 2-(acetoxy)ethylsulphonyl chloride or related sulphonylating agents under basic conditions to install the sulphonyl group linked to the acetoxyethyl moiety.

  • The acetoxy group is typically introduced by acetylation of the hydroxyethyl sulphonyl intermediate using acetic anhydride or acetyl chloride.

Final Assembly and Purification

  • After azo coupling, the crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure ethyl 4-((5-((2-(acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate.

  • Characterization is performed by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Step No. Reaction Type Starting Materials Conditions Outcome/Intermediate
1 Pyrazolone formation Ethyl acetoacetate + Phenylhydrazine Reflux in ethanol/acetic acid 1-Phenyl-4,5-dihydro-5-oxo-pyrazole-3-carboxylate
2 Sulphonylation 2-Methoxyphenol/aniline + 2-(acetoxy)ethylsulphonyl chloride Basic medium, acetylation with acetic anhydride 2-Methoxy-5-(2-(acetoxy)ethylsulphonyl)phenyl derivative
3 Diazotization Aromatic amine derivative + NaNO2 + HCl 0–5 °C, acidic aqueous solution Diazonium salt
4 Azo coupling Pyrazolone + Diazonium salt Mildly alkaline aqueous solution Target azo compound
5 Purification Crude product Recrystallization/Chromatography Pure this compound
  • The sulphonylation step is critical for introducing the 2-(acetoxy)ethylsulphonyl group, which imparts specific chemical and physical properties to the molecule, such as solubility and reactivity.

  • The azo coupling reaction requires careful control of pH and temperature to avoid side reactions and ensure high yield and purity.

  • The pyrazolone core synthesis is well-established and provides a robust scaffold for azo dye formation.

  • No direct commercial synthesis protocols are widely published for this exact compound, but the preparation follows classical azo dye and pyrazolone chemistry principles.

  • Analytical data from related compounds (e.g., ethyl 4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid) support the feasibility of these synthetic steps.

The preparation of this compound involves a multi-step synthetic route combining pyrazolone ring formation, sulphonylation with acetoxyethyl groups, diazotization, and azo coupling. Each step requires precise reaction conditions to achieve the desired substitution pattern and high purity. The methodology is grounded in established organic synthesis techniques for azo dyes and pyrazolone derivatives, supported by chemical literature and database information.

Chemical Reactions Analysis

ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to Ethyl 4-((5-((2-(acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate exhibit significant anticancer properties. The presence of the pyrazole moiety is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have demonstrated that derivatives of this compound can target specific pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Its sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Drug Development

The compound serves as a lead structure for synthesizing new pharmacological agents. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects. The ability to target multiple biological pathways makes it an attractive candidate for multi-target drug design.

Molecular Imaging

Due to its unique chemical structure, derivatives of this compound are being investigated for use in molecular imaging techniques. They can potentially be labeled with isotopes for visualization in diagnostic imaging, aiding in the early detection of diseases.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using modified pyrazole derivatives.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, highlighting the potential for new antibiotic development.
Study 3Anti-inflammatory MechanismsFound that the compound reduced inflammatory markers in animal models of arthritis, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological targets. The sulfonyl group and pyrazole ring also contribute to the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Derivatives

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound C₂₃H₂₄N₄O₈S Azo, sulphonyl, ester, phenyl 516.52 High boiling point, dense
Ethyl 5-azido-1H-pyrazole-4-carboxylate C₆H₇N₅O₂ Azido, ester 181.06 Low molecular weight, azide reactivity
Ethyl 5-amino-1-[(4-methylphenyl)sulphonyl]-1H-pyrazole-4-carboxylate C₁₄H₁₇N₃O₄S Amino, sulphonyl, ester 323.37 Sulfonamide-like stability
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine C₂₅H₁₆FN₇O₂ Nitro, fluorophenyl, fused heterocycles 489.44 High thermal stability (>340°C)

Key Observations:

  • Azo vs. Azido Groups: The target compound’s azo group (-N=N-) contrasts with the azido (-N₃) group in . Azo groups are typically photostable and chromophoric, whereas azides are reactive (e.g., click chemistry) but thermally unstable .
  • Sulphonyl Substituents: The target’s sulphonyl group (-SO₂-) enhances polarity and stability compared to simpler esters in or . The acetoxyethyl chain further increases hydrophilicity relative to aryl-sulphonyl derivatives .
  • Thermal Properties: The target’s exceptionally high boiling point (684.2°C ) exceeds that of smaller pyrazoles (e.g., at ~367.6°C) due to its bulky, polar substituents .

Biological Activity

Ethyl 4-((5-((2-(acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 85409-55-8) is a synthetic compound that exhibits a variety of biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O8SC_{23}H_{24}N_{4}O_{8}S, with a molecular weight of approximately 516.524 g/mol. The structure features an azo group, a sulfonyl moiety, and a pyrazole ring, which are significant in its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy and acetoxy groups contributes to the scavenging of free radicals, which is essential in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various bacterial strains and fungi, suggesting potential use as antifungal or antibacterial agents.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Biological Activity Data

Activity TypeReported EffectReference
AntioxidantScavenging of DPPH radicals
AntimicrobialInhibition of Staphylococcus aureus
Anti-inflammatoryReduction in TNF-alpha levels

Antioxidant Activity

A study assessing the antioxidant potential of various derivatives found that this compound demonstrated significant DPPH radical scavenging activity. The results indicated a dose-dependent response, highlighting its potential as a natural antioxidant agent.

Antimicrobial Efficacy

In vitro tests showed that the compound exhibited notable antimicrobial activity against several pathogenic strains. Specifically, it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics. This suggests its potential application in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

Research into the anti-inflammatory effects demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced models. This finding supports its potential use in managing inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing this azo-linked pyrazole-carboxylate compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a diazonium salt (derived from 5-((2-(acetoxy)ethyl)sulphonyl)-2-methoxy aniline) with a pyrazole-carboxylate precursor under controlled pH and temperature. Key steps include:
  • Diazotization at 0–5°C using NaNO₂ in acidic media (e.g., HCl).
  • Coupling with the pyrazole derivative in ethanol/water, maintaining pH 6–7 to stabilize the azo bond .
  • Refluxing in ethanol with glacial acetic acid as a catalyst to enhance yield (4–6 hours, 80°C) .
    Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Thin-layer chromatography (TLC) or HPLC monitors intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what functional groups are prioritized?

  • Methodological Answer :
  • FT-IR : Identify the azo group (N=N stretch, ~1450–1600 cm⁻¹), sulphonyl (SO₂, ~1350 cm⁻¹), and ester carbonyl (C=O, ~1700 cm⁻¹).
  • NMR :
  • ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm), and acetate methyl (δ ~2.1 ppm).
  • ¹³C NMR: Ester carbonyl (δ ~165–170 ppm), pyrazole carbons (δ ~140–160 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns of the sulphonyl and azo groups.

Q. How can the reactivity of the azo group and sulphonyl moiety be leveraged for further derivatization?

  • Methodological Answer :
  • The azo group can undergo reductive cleavage (e.g., Zn/HCl) to form amine intermediates for coupling.
  • The sulphonyl group is susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions (pH 9–10, DMF solvent) .
  • Ester hydrolysis (NaOH/ethanol, 60°C) yields carboxylic acid derivatives for coordination chemistry .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure, particularly its tautomeric forms?

  • Methodological Answer :
  • X-ray Diffraction : Use single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Key parameters:
  • Space group determination (e.g., monoclinic P2₁/c).
  • Hydrogen bonding networks analyzed via Mercury or OLEX2 .
  • Tautomerism : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths to identify dominant tautomers (e.g., keto-enol equilibrium) .

Q. How can graph-set analysis elucidate hydrogen-bonding patterns in the crystal lattice?

  • Methodological Answer :
  • Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Etter’s notation (e.g., R22(8)R_2^2(8) rings).
  • Software like PLATON or TOPOS identifies supramolecular motifs (chains, sheets) influencing packing efficiency and stability .
  • Compare with analogous pyrazole derivatives to predict solubility and melting behavior .

Q. What computational approaches are effective in designing novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical methods (e.g., Gaussian, ORCA) to model transition states for azo coupling or sulphonyl substitution.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases, oxidoreductases).
  • Machine Learning : Train models on existing pyrazole bioactivity data (e.g., IC₅₀ values) to prioritize synthetic targets .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :
  • Cross-validate NMR/IR data with DFT-calculated spectra (e.g., shielding tensors, vibrational modes).
  • For crystallographic disagreements (e.g., bond length disparities), refine disorder models in SHELXL or apply Hirshfeld surface analysis .
  • Use solvent-effect simulations (PCM or SMD models) to reconcile solution vs. solid-state discrepancies .

Q. What mechanistic insights govern the azo bond formation under varying pH and solvent conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor diazonium stability via UV-Vis (λ ~400–500 nm) under acidic (pH <3) vs. neutral conditions.
  • DFT Calculations : Compare activation energies for electrophilic attack on pyrazole at different protonation states .
  • Solvent polarity (e.g., DMF vs. ethanol) impacts coupling efficiency—correlate with Kamlet-Taft parameters .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer :
  • Conduct accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring.
  • Identify degradation products (e.g., hydrolyzed ester, reduced azo) via LC-MS.
  • Stabilizers like antioxidants (BHT) or inert atmospheres (N₂) mitigate oxidation .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

  • Methodological Answer :
  • Co-solvent systems (DMSO/PBS) or cyclodextrin inclusion complexes enhance aqueous solubility.
  • Modify ester groups to polyethylene glycol (PEG) conjugates while preserving the sulphonyl pharmacophore .
  • Micellar encapsulation (e.g., using Tween-80) balances lipophilicity and bioavailability .

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